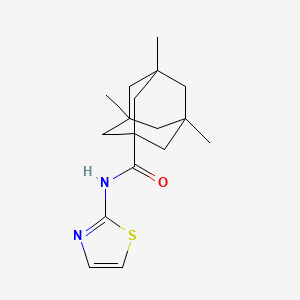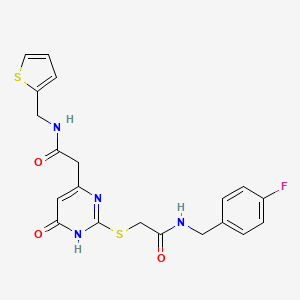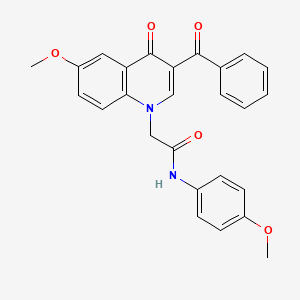
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a synthetic compound that incorporates both adamantane and thiazole moieties. The adamantane structure is known for its rigidity and stability, while the thiazole ring is a heterocyclic compound containing sulfur and nitrogen. This combination of structures endows the compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-bromo ketones with thiourea under basic conditions.
Attachment to Adamantane: The thiazole ring is then attached to the adamantane core via a carboxamide linkage. This can be achieved through the reaction of 1-adamantane carboxylic acid with thiazole-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the thiazole ring.
Medicine: Explored for its neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with unique mechanical and thermal properties.
作用机制
The mechanism of action of 3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with various molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and inflammation, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is unique due to the combination of the adamantane and thiazole structures, which confer both stability and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)12(20)19-13-18-4-5-21-13/h4-5H,6-11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQUOPIMJKGMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=NC=CS4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)


![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)




![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)



![6-Cyclopropyl-3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019409.png)
